Isatin
Overview
Description
It was first obtained by Otto Linné Erdman and Auguste Laurent in 1840 as a product from the oxidation of indigo dye by nitric acid and chromic acids . Isatin is a well-known natural product found in plants of the genus Isatis, in Couroupita guianensis, and also in humans as a metabolic derivative of adrenaline . It appears as a red-orange powder and is commonly used as a building block for the synthesis of various biologically active compounds .
Mechanism of Action
Target of Action
Isatin, also known as 1H-indole-2,3-dione, is an indole derivative that interacts with several targets in the body. One of its primary targets is the enzyme Amine oxidase [flavin-containing] B . This enzyme plays a crucial role in the metabolism of biogenic amines in the brain and peripheral tissues . This compound also interacts with other biological targets such as tyrosine kinase, histone deacetylase, tubulin, and extracellular signal-regulated protein kinase (ERK1/2) .
Mode of Action
This compound acts as a reversible inhibitor for the enzyme Amine oxidase [flavin-containing] B . By inhibiting this enzyme, this compound increases the level of dopamine in the brain . When interacting with other targets like tyrosine kinase, histone deacetylase, tubulin, and ERK1/2, this compound derivatives modulate their activities, leading to apoptosis and influencing apoptosis-related gene expression .
Biochemical Pathways
For instance, they can affect pathways related to apoptosis, cell proliferation, and inflammation . More research is needed to fully elucidate the specific biochemical pathways affected by this compound.
Pharmacokinetics
It is known that this compound is an endogenous compound found in many plants and in mammalian tissues
Result of Action
The molecular and cellular effects of this compound’s action are diverse due to its interaction with multiple targets. For instance, by inhibiting Amine oxidase [flavin-containing] B, this compound can increase dopamine levels in the brain . Its interaction with other targets like tyrosine kinase, histone deacetylase, tubulin, and ERK1/2 can lead to apoptosis and influence apoptosis-related gene expression . These effects can contribute to this compound’s broad-spectrum biological activities, including its antiviral, anticancer, and anti-inflammatory properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that this compound is found in many plants and in mammalian tissues , suggesting that it can function in diverse biological environments
Biochemical Analysis
Biochemical Properties
Isatin plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the detection of specific amino acids like proline and hydroxyproline through the this compound test . The test produces a colored addition product with the this compound reagent .
Cellular Effects
This compound and its derivatives have a wide variety of biological activities. They influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently under research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies on threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with various transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sandmeyer Methodology: This is the oldest and most straightforward method for synthesizing isatin. It involves the condensation of chloral hydrate and a primary arylamine (e.g., aniline) in the presence of hydroxylamine hydrochloride and aqueous sodium sulfate to form an α-isonitrosoacetanilide.
Stolle Methodology: This method is considered the best alternative to the Sandmeyer methodology for synthesizing both substituted and unsubstituted isatins.
Industrial Production Methods
Industrial production of this compound typically involves the oxidation of indigo dye using nitric acid and chromic acids. This method is efficient and yields high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Isatin undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, including 2-oxindoles and tryptanthrin.
Reduction: Reduction of this compound can yield compounds like oxindoles.
Substitution: This compound can undergo substitution reactions, such as Friedel-Crafts reactions, to form various derivatives.
Ring Expansion: This compound can participate in ring expansion reactions to form larger heterocyclic compounds.
Aldol Condensation: This compound can undergo aldol condensation reactions to form complex molecules.
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), oxidizing agents (e.g., TBHP), and reducing agents (e.g., sodium borohydride). Major products formed from these reactions include 2-oxindoles, tryptanthrin, indirubins, and various substituted isatins .
Scientific Research Applications
Comparison with Similar Compounds
Isatin is structurally similar to compounds like indole, oxindole, and phthalimide . it is unique due to its versatile reactivity and wide range of biological activities. Similar compounds include:
Indole: A precursor to many natural products and pharmaceuticals.
Oxindole: A compound with significant biological activity, often used in medicinal chemistry.
Phthalimide: Used in the synthesis of various organic compounds and as a precursor to other chemicals.
This compound’s unique combination of reactivity and biological activity makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
1H-indole-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-7-5-3-1-2-4-6(5)9-8(7)11/h1-4H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDYKVIHCLTXOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
Record name | isatin | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Isatin | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3038694 | |
Record name | Isatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3038694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange solid; [Merck Index] Orange odorless powder; [Alfa Aesar MSDS] | |
Record name | Isatin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19454 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.0000111 [mmHg] | |
Record name | Isatin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19454 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
91-56-5 | |
Record name | Isatin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tribulin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isatin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02095 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Isatin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9262 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1H-Indole-2,3-dione | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3038694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Indoline-2,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.889 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82X95S7M06 | |
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Record name | 1H-Indole-2,3-dione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0061933 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
203.00 °C. @ 760.00 mm Hg | |
Record name | Isatin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02095 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1H-Indole-2,3-dione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0061933 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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